2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone
Description
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a synthetic organic compound characterized by its naphthoquinone core structure, which is substituted with a chloro group and a piperidinoethylamino group
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(2-piperidin-1-ylethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-15(19-8-11-20-9-4-1-5-10-20)17(22)13-7-3-2-6-12(13)16(14)21/h2-3,6-7,19H,1,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMKLGKYAOKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone typically involves the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with 2-(piperidin-1-yl)ethanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The process involves the following steps:
- Dissolving 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent such as ethanol.
- Adding 2-(piperidin-1-yl)ethanamine to the solution.
- Stirring the reaction mixture at a specific temperature, typically around room temperature, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of various oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Naphthoquinones, including 2-chloro-3-[(2-piperidinoethyl)amino]naphthoquinone, have been studied for their anticancer properties. Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) . For instance, studies have shown that naphthoquinones can effectively inhibit the proliferation of various cancer cell lines, including breast and prostate cancers, by triggering cell cycle arrest and apoptosis .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of naphthoquinones against neurodegenerative diseases such as Parkinson's disease. The compound has demonstrated the ability to mitigate oxidative stress and inhibit neuroinflammation, which are critical factors in neurodegeneration . The mechanisms include the inhibition of pro-apoptotic factors and enhancement of antioxidant defenses in neuronal cells .
Antimicrobial Activity
The antimicrobial properties of naphthoquinones have also been documented. Studies suggest that this compound exhibits significant antibacterial and antifungal activity against various pathogens. This is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Synthesis and Characterization
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-chloro-3-nitronaphthoquinone and piperidine derivatives under controlled conditions to ensure high yields and purity . Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and assess the purity of the synthesized compound.
Neuroprotection in Experimental Models
In a study involving animal models of Parkinson's disease, treatment with this compound resulted in significant improvements in motor function and reductions in dopaminergic neuron loss compared to control groups. The compound was found to reduce oxidative stress markers significantly, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Anticancer Efficacy
A clinical trial assessing the efficacy of naphthoquinone derivatives in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses to treatment. The trial highlighted the compound's ability to target tumor cells selectively while sparing normal tissues .
References Table
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone involves its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it may interact with specific enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: A simpler analog with similar redox properties.
3-Amino-2-chloro-1,4-naphthoquinone: Contains an amino group instead of the piperidinoethylamino group.
2,3-Dichloro-1,4-naphthoquinone: A precursor used in the synthesis of 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone.
Uniqueness
This compound is unique due to the presence of the piperidinoethylamino group, which imparts specific chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential biological activity compared to simpler naphthoquinone derivatives.
Biological Activity
2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its diverse biological effects, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C17H19ClN2O2
- Molecular Weight : 320.80 g/mol
- Chemical Structure : The compound features a naphthoquinone moiety substituted with a piperidinoethyl amino group, which is critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of naphthoquinones, including this compound, exhibit significant anticancer properties. A study demonstrated that naphthoquinone derivatives can induce apoptosis in cancer cells, particularly in melanoma and other tumor types.
Key Findings:
- Cell Viability : In treated groups, significant reductions in viable cell populations were observed, with apoptosis being the primary mechanism of cell death.
- Apoptotic Induction : The compound showed an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.
| Compound | Cell Line Tested | Viable Cells (%) | Apoptotic Cells (%) |
|---|---|---|---|
| This compound | SK-MEL-28 (Melanoma) | 16.8% | 66.4% |
| Control (Untreated) | - | 99.0% | - |
The mechanism by which this compound exerts its biological effects primarily involves:
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival, this compound may inhibit tumor growth.
Antimicrobial Activity
Preliminary studies suggest that naphthoquinone derivatives possess antimicrobial properties. The structural features of this compound may enhance its ability to target bacterial cells.
Research Insights:
- Antibacterial Efficacy : In vitro tests have shown significant antibacterial activity against various strains, indicating potential for development as an antimicrobial agent.
Study on Apoptosis Induction
A recent study focused on the effects of naphthoquinone derivatives on human melanoma cells (SK-MEL-28). The results indicated that treatment with these compounds led to a marked increase in apoptotic cell populations compared to untreated controls.
Comparative Analysis with Other Naphthoquinones
Comparative studies have highlighted that structural variations among naphthoquinones significantly influence their biological activities. For instance:
- Compounds with hydroxyl substitutions at specific positions exhibited enhanced anticancer activity compared to others lacking such modifications.
| Naphthoquinone Derivative | Position of Hydroxyl Group | Anticancer Activity |
|---|---|---|
| Compound A | C-5 | High |
| Compound B | C-2 | Moderate |
| Compound C | None | Low |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and 2-piperidinoethylamine. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like unsubstituted quinones. Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structure of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Verify aromatic protons (δ 6.8–8.5 ppm) and piperidine/ethylamine protons (δ 1.4–3.2 ppm).
- ¹³C NMR : Confirm quinone carbonyls (δ 180–190 ppm) and amine-linked carbons.
- X-ray crystallography : Resolve molecular packing and bond angles (e.g., C-Cl bond length ~1.72 Å) for definitive confirmation .
Q. What are the primary biological targets of this compound, and how can its activity be assayed?
- Methodological Answer : The compound inhibits NF-κB by blocking IκB-α phosphorylation and p65 nuclear translocation. Use HepG2 cells treated with TNF-α to induce NF-κB activation. Assay activity via:
- Luciferase reporter gene assays for NF-κB inhibition.
- Western blotting for IκB-α degradation and p65 localization.
- Cell viability assays (MTT/WST-1) to distinguish cytotoxicity from specific pathway inhibition .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and eye protection.
- Ventilation : Use fume hoods due to low vapor pressure (0.0006 mmHg at 25°C).
- Disposal : Classify as hazardous waste (UN2811, Class 6.1). Acute toxicity LD50 (rat oral) = 1360 mg/kg; prioritize containment to avoid aquatic toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with:
- Altered amine groups (e.g., morpholinoethyl instead of piperidinoethyl).
- Halogen substitutions (e.g., Br vs. Cl at position 2).
Compare IC50 values in NF-κB inhibition assays. Computational docking (e.g., AutoDock Vina) can predict binding affinities to the IKK complex. Prioritize analogs with >50% inhibition at 8 μM .
Q. How can contradictory data on cytotoxicity and therapeutic efficacy be resolved?
- Methodological Answer : Address discrepancies by:
- Dose-response curves : Test concentrations from 1–64 μM to identify therapeutic windows.
- Cell line specificity : Compare activity in HepG2 vs. non-cancerous lines (e.g., HEK293).
- Mechanistic overlap : Use RNA-seq to distinguish off-target effects (e.g., ROS generation) from NF-κB-specific inhibition .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer orally (10–50 mg/kg) and measure plasma half-life via LC-MS/MS.
- Tissue distribution : Track compound accumulation in liver/kidneys using radiolabeled analogs (¹⁴C).
- Metabolite profiling : Identify Phase I/II metabolites (e.g., glucuronidation) in microsomal assays .
Q. Which analytical techniques best quantify this compound in complex matrices (e.g., serum)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
